REACTION_SMILES
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[Br:22][CH2:23][CH2:24][CH2:25][OH:26].[CH3:27][N:28]([CH3:29])[CH:30]=[O:31].[CH3:32][CH2:33][O:34][C:35](=[O:36])[CH3:37].[CH:1]([N:2]([CH:3]([CH3:4])[CH3:5])[CH2:6][CH3:7])([CH3:8])[CH3:9].[OH:10][N:11]1[C:12](=[O:21])[c:13]2[c:14]([cH:17][cH:18][cH:19][cH:20]2)[C:15]1=[O:16]>>[O:10]([N:11]1[C:12](=[O:21])[c:13]2[c:14]([cH:17][cH:18][cH:19][cH:20]2)[C:15]1=[O:16])[CH2:23][CH2:24][CH2:25][OH:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1O
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Name
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Type
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product
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Smiles
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O=C1c2ccccc2C(=O)N1OCCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |